[Sar-9, Met(O2)-11]-Substance P
Overview
Description
[Sar-9, Met(O2)-11]-Substance P is a synthetic analog of the naturally occurring neuropeptide Substance P. This compound is a neurokinin-1 receptor agonist, which means it binds to and activates the neurokinin-1 receptor. Substance P is involved in various physiological processes, including pain perception, inflammation, and the stress response .
Preparation Methods
The synthesis of [Sar-9, Met(O2)-11]-Substance P involves several steps. The key steps include the incorporation of sarcosine at position 9 and the oxidation of methionine at position 11 to methionine sulfoxide. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
[Sar-9, Met(O2)-11]-Substance P undergoes various chemical reactions, including:
Oxidation: The methionine residue at position 11 can be oxidized to methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine under certain conditions.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other amino acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
Scientific Research Applications
[Sar-9, Met(O2)-11]-Substance P has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It is used to investigate the role of neurokinin-1 receptors in various physiological processes.
Medicine: It is studied for its potential therapeutic effects in conditions like acute respiratory distress syndrome and viral infections.
Industry: It is used in the development of new drugs targeting neurokinin-1 receptors.
Mechanism of Action
[Sar-9, Met(O2)-11]-Substance P exerts its effects by binding to the neurokinin-1 receptor, which is a G-protein coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to the release of calcium ions from intracellular stores and the activation of protein kinase C. These signaling pathways ultimately result in various cellular responses, including changes in gene expression, cell proliferation, and inflammation .
Comparison with Similar Compounds
[Sar-9, Met(O2)-11]-Substance P is unique compared to other similar compounds due to its specific modifications at positions 9 and 11. Similar compounds include:
Substance P: The naturally occurring neuropeptide without the modifications.
[Sar-9]-Substance P: A synthetic analog with sarcosine at position 9 but without the oxidation at position 11.
Properties
IUPAC Name |
N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methyl-2-[[2-[methyl-[2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O6S/c1-16(2)13-19(23(32)28-18(22(25)31)11-12-36(5,34)35)27-21(30)15-29(4)24(33)20(26-3)14-17-9-7-6-8-10-17/h6-10,16,18-20,26H,11-15H2,1-5H3,(H2,25,31)(H,27,30)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSVOLMZAAVGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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